molecular formula C11H12O2 B8116983 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol

Cat. No.: B8116983
M. Wt: 176.21 g/mol
InChI Key: LLYNXXLRUNWGKK-UHFFFAOYSA-N
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Description

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol is a complex organic compound known for its unique spiro structure, which involves a benzofuran ring fused with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol typically involves the construction of the benzofuran ring followed by the formation of the spirocyclopropane structure. One common method includes the use of a free radical cyclization cascade, which is effective for creating complex polycyclic structures . This method often involves the use of radical initiators and specific reaction conditions to ensure high yields and minimal side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. These methods are designed to optimize reaction conditions, reduce waste, and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium hydride, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol involves its interaction with specific molecular targets. For instance, it acts as a modulator of the Kv3.1 voltage-gated potassium channel . This interaction affects the channel’s function, which can influence neuronal excitability and has implications for treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methylspiro[2H-benzofuran-3,1-cyclopropane]-4-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-2-3-8(12)9-10(7)13-6-11(9)4-5-11/h2-3,12H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYNXXLRUNWGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C3(CC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(methoxymethoxy)-7-methyl-spiro[2H-benzofuran-3,1′-cyclopropane] (Intermediate 155, 38 mg, 0.17 mmol) in ethanol (5 ml), HCl 6N in water (0.1 mL, 0.6 mmol) was added and the reaction mixture was stirred for 4 days at room temperature. Combined solvents were removed under reduced pressure and the residue was purified by flash chromatography (Biotage system) on silica gel using a 10 g SNAP column and cyclohexane to cyclohexane/ethyl acetate 7:3 as eluents affording the title compound (24 mg) as a light orange solid.
Name
4-(methoxymethoxy)-7-methyl-spiro[2H-benzofuran-3,1′-cyclopropane]
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Intermediate 155
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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